2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group, a benzo[d]thiazole moiety, and a benzamide structure, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the sulfonamide group: The 4-methylphenylsulfonyl chloride is reacted with an amine to form the sulfonamide linkage.
Coupling of the benzo[d]thiazole and sulfonamide moieties: This step involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the benzo[d]thiazole core with the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the benzo[d]thiazole moiety can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d]thiazol-2-yl)-4-methylphenylsulfonamide
- N-(6-(methylthio)benzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide
Uniqueness
2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S3/c1-14-7-10-16(11-8-14)31(27,28)25-18-6-4-3-5-17(18)21(26)24-22-23-19-12-9-15(29-2)13-20(19)30-22/h3-13,25H,1-2H3,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWKLYYPIJLMIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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